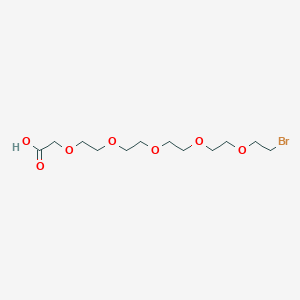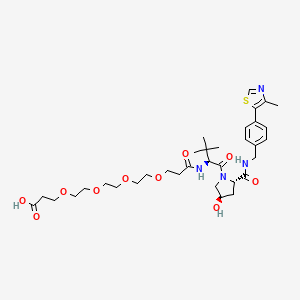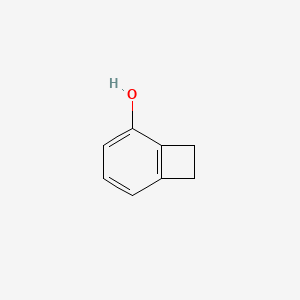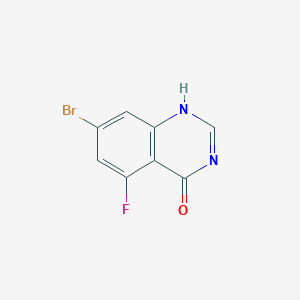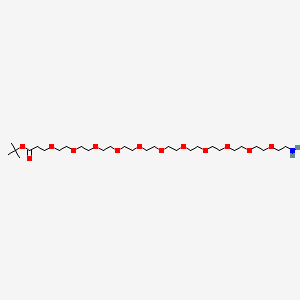
Amino-PEG11-t-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amino-PEG11-t-butyl ester is a heterobifunctional polyethylene glycol (PEG) derivative. It is characterized by an amino group at one end and a tert-butyl-protected carboxyl group at the other end. This compound is widely used in various fields due to its unique properties, such as increased solubility in aqueous media and its ability to act as a cross-linking agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Amino-PEG11-t-butyl ester involves the reaction of polyethylene glycol with tert-butyl ester and amino groups. One common method includes the use of anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents. This method affords tert-butyl esters in good yields and is tolerant of a variety of amino acid side chains and substituents .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of click chemistry techniques. The hydrophilic PEG spacer increases solubility in aqueous media, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Amino-PEG11-t-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The amino group reacts with carboxylic acids, activated N-hydroxysuccinimide esters, and carbonyl groups (ketones, aldehydes).
Deprotection Reactions: The tert-butyl-protected carboxyl group can be deprotected under acidic conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include carboxylic acids, activated N-hydroxysuccinimide esters, and carbonyl compounds.
Deprotection Reactions: Acidic conditions, such as the use of trifluoroacetic acid, are employed to remove the tert-butyl protecting group.
Major Products:
Scientific Research Applications
Amino-PEG11-t-butyl ester has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Amino-PEG11-t-butyl ester involves its ability to form stable covalent bonds with various functional groups. The amino group reacts with carboxylic acids and activated esters, forming amide bonds. The tert-butyl-protected carboxyl group can be deprotected under acidic conditions, allowing for further functionalization .
Comparison with Similar Compounds
- Amino-PEG4-t-butyl ester
- Amino-PEG8-t-butyl ester
- Amino-PEG12-t-butyl ester
Comparison: Amino-PEG11-t-butyl ester is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. Compared to shorter PEG derivatives, it offers better solubility in aqueous media. Compared to longer PEG derivatives, it provides a more manageable molecular weight for various applications .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H59NO13/c1-29(2,3)43-28(31)4-6-32-8-10-34-12-14-36-16-18-38-20-22-40-24-26-42-27-25-41-23-21-39-19-17-37-15-13-35-11-9-33-7-5-30/h4-27,30H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNVZJWKXNFEMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H59NO13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
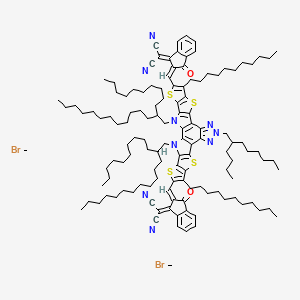
![Ethyl [4,4'-bipiperidine]-1-carboxylate hydrochloride](/img/structure/B8250357.png)
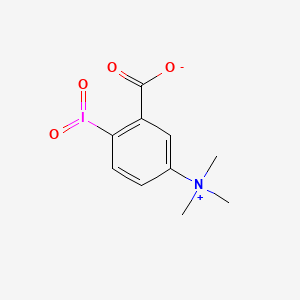
![(4R)-1-(3-tert-butylphenyl)-2-[(4S)-1-(3-tert-butylphenyl)-4-(2-methylpropyl)-4,5-dihydroimidazol-2-yl]-4-(2-methylpropyl)-4,5-dihydroimidazole](/img/structure/B8250382.png)
![(4R)-1-(4-methylphenyl)-2-[(4S)-1-(4-methylphenyl)-4-(2-methylpropyl)-4,5-dihydroimidazol-2-yl]-4-(2-methylpropyl)-4,5-dihydroimidazole](/img/structure/B8250388.png)
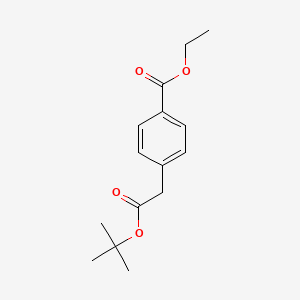
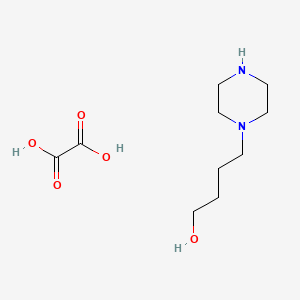
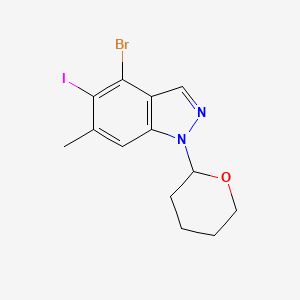
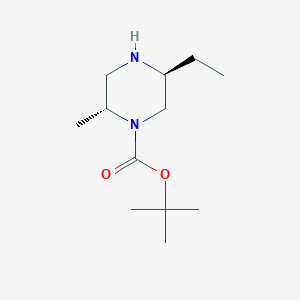
![[(2S)-oxetan-2-yl]methanamine;hydrochloride](/img/structure/B8250421.png)
